molecular formula C8H5BrFNS B1615218 4-Bromo-3-fluoro-2-methylphenylisothiocyanate CAS No. 1000576-39-5

4-Bromo-3-fluoro-2-methylphenylisothiocyanate

Cat. No. B1615218
CAS RN: 1000576-39-5
M. Wt: 246.1 g/mol
InChI Key: ZYTVGZLBQPJEEB-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methylphenylisothiocyanate (4-BFITC) is an organic compound belonging to the family of isothiocyanates. It is a colorless, crystalline solid with a pungent odor. 4-BFITC is a versatile organic compound that has gained increasing attention due to its potential applications in scientific research and lab experiments. Its unique properties, such as its high solubility in organic solvents and its low toxicity, make it a valuable compound for a variety of applications.

Scientific Research Applications

Synthetic Routes and Building Blocks

  • 3-Fluoro-4-hexylthiophene as a Building Block : This study outlines the synthesis of 3-Fluoro-4-hexylthiophene and its use for tuning the electronic properties of conjugated polythiophenes. The synthetic route involved bromination and bromine/fluorine exchange, demonstrating the potential for such halogenated compounds in creating materials with tailored electronic properties (Gohier, Frère, & Roncali, 2013).

Antipathogenic Activity

  • Antipathogenic Activity of New Thiourea Derivatives : This research explored the synthesis of acylthioureas and their antipathogenic activity, particularly against bacterial strains capable of forming biofilms. The presence of halogens like bromine and fluorine on the N-phenyl substituent of the thiourea moiety was correlated with significant antipathogenic activity, hinting at the potential antimicrobial applications of halogenated compounds (Limban, Marutescu, & Chifiriuc, 2011).

Fluorescence and Sensing Applications

  • Fluorogenic Substrates for Live Cell Imaging : The study on 4-Bromo-1,8-naphthalimide derivatives revealed their use as practical fluorogenic substrates for visualizing the activity of cancer-associated enzymes in living cells. This highlights the role of brominated compounds in developing fluorescent probes for biomedical applications (Fujikawa et al., 2019).

Enhanced Brightness and Emission

  • Nanoparticles from Heterodifunctional Polyfluorene Building Blocks : Utilizing bromo and fluoro functional groups in polyfluorene building blocks has led to the development of nanoparticles with bright fluorescence emission. This research underscores the importance of such halogenated compounds in creating materials for optical applications (Fischer, Baier, & Mecking, 2013).

properties

IUPAC Name

1-bromo-2-fluoro-4-isothiocyanato-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNS/c1-5-7(11-4-12)3-2-6(9)8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTVGZLBQPJEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650221
Record name 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-2-methylphenylisothiocyanate

CAS RN

1000576-39-5
Record name 1-Bromo-2-fluoro-4-isothiocyanato-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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